molecular formula C18H14N4O2S B14976361 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

カタログ番号: B14976361
分子量: 350.4 g/mol
InChIキー: ZGYDSLLACWRBSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the thiadiazolo-triazinone class, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 4-methylphenyl group at position 3 and a phenoxymethyl substituent at position 7 (Fig. 1). These substituents are critical for modulating biological activity and physicochemical properties.

Synthesis: The compound is synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one with phenoxy acetic acids under acidic or microwave-assisted conditions, as reported for structurally similar derivatives . The phenoxymethyl group is introduced through nucleophilic substitution or cyclization reactions, with yields optimized using catalytic agents like phosphorus oxychloride .

特性

分子式

C18H14N4O2S

分子量

350.4 g/mol

IUPAC名

3-(4-methylphenyl)-7-(phenoxymethyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-12-7-9-13(10-8-12)16-17(23)22-18(20-19-16)25-15(21-22)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChIキー

ZGYDSLLACWRBSI-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)COC4=CC=CC=C4

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with phenoxyacetic acid to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the desired thiadiazolo-triazine compound. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .

化学反応の分析

Types of Reactions

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

作用機序

The mechanism of action of 3-(4-methylphenyl)-7-(phenoxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In anticancer research, it may inhibit kinases or other proteins involved in cell cycle regulation, leading to apoptosis or cell death .

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Effects on Bioactivity

Aryloxymethyl vs. Aryl Groups
  • 7-(Phenoxymethyl) Derivatives: Compounds like the target molecule exhibit enhanced solubility due to the ether linkage, which improves membrane permeability compared to bulkier aryl groups (e.g., 3-tert-butyl-7-aryl analogues in ). For instance, 3-tert-butyl-7-(4-cyclohexylphenyl) derivatives (Mol. Wt. 442.59) showed MIC values of 6.25–25 µg/mL against Mycobacterium tuberculosis , but their higher lipophilicity may limit bioavailability .
  • 7-Aryl Derivatives :
    Substitution with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in ) enhances antibacterial activity (MIC: 3.12 µg/mL) but reduces solubility.
Phenoxymethyl vs. Pyridinyl/Heterocyclic Groups
  • 7-(Pyridin-3-yl) Analogues (e.g., ID D727-0563, Mol. Wt. 364.38) demonstrate moderate anti-cancer activity but require co-administration with adjuvants due to rapid metabolism . The target compound’s phenoxymethyl group may confer metabolic stability through steric hindrance.

Crystallographic and Stability Insights

  • Crystal Packing :
    The 3-(4-methylphenyl) group in the target compound likely induces planar stacking interactions similar to 3-benzyl-7-(2,4-dichlorophenyl) derivatives, which form hydrogen-bonded dimers (C–H···O interactions) and S···N contacts (2.8 Å) to stabilize the lattice .
  • Disorder Effects: Unlike the disordered benzene ring in , the phenoxymethyl group’s flexibility may reduce crystallinity but improve formulation versatility.

Comparative Pharmacological Profiles

Compound Substituents (Position 7) Molecular Weight (g/mol) Key Bioactivity (MIC/IC₅₀) Reference
Target Compound Phenoxymethyl 362.39 Antimicrobial (Pending)
3-tert-Butyl-7-(4-cyclohexyl) Cyclohexylphenyl 442.59 Anti-TB (6.25–25 µg/mL)
7-(2,4-Dichlorophenyl) Dichlorophenyl 410.30 Antibacterial (3.12 µg/mL)
7-(Pyridin-3-yl) Pyridinyl 364.38 Anticancer (IC₅₀: 18 µM)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。